Cas no 1254196-53-6 (1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline)

1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline is a heterocyclic compound featuring a fused imidazo[1,2-A]quinoxaline core with bromo, chloro, and dimethyl substituents. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of halogen groups (bromo and chloro) enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The dimethyl groups contribute to steric and electronic modulation, influencing selectivity in derivatization. Its well-defined molecular architecture ensures consistent performance in research applications, particularly in the development of bioactive molecules. The compound is characterized by high purity and stability, making it suitable for rigorous synthetic workflows.
1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline structure
1254196-53-6 structure
商品名:1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline
CAS番号:1254196-53-6
MF:C12H9BrClN3
メガワット:310.576960325241
MDL:MFCD18711462
CID:4789318

1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline 化学的及び物理的性質

名前と識別子

    • 1-BROMO-4-CHLORO-7,8-DIMETHYLIMIDAZO[1,2-A]QUINOXALINE
    • 1-bromo-4-chloro-7,8-dimethyl-imidazo[1,2-a]quinoxaline
    • 1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline
    • MDL: MFCD18711462
    • インチ: 1S/C12H9BrClN3/c1-6-3-8-9(4-7(6)2)17-10(13)5-15-12(17)11(14)16-8/h3-5H,1-2H3
    • InChIKey: UKVJZVSOGZEXJU-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C2C(=NC3C=C(C)C(C)=CC=3N21)Cl

計算された属性

  • せいみつぶんしりょう: 308.967
  • どういたいしつりょう: 308.967
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 0
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 30.2

1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline セキュリティ情報

1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM221303-1g
1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-a]quinoxaline
1254196-53-6 97%
1g
$*** 2023-07-18
Alichem
A449039794-1g
1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-a]quinoxaline
1254196-53-6 97%
1g
$778.96 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270728-250mg
1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-a]quinoxaline
1254196-53-6 97%
250mg
¥3240.00 2024-08-09
AstaTech
50906-1/G
1-BROMO-4-CHLORO-7,8-DIMETHYLIMIDAZO[1,2-A]QUINOXALINE
1254196-53-6 97%
1g
$749 2023-09-17
AstaTech
50906-0.25/G
1-BROMO-4-CHLORO-7,8-DIMETHYLIMIDAZO[1,2-A]QUINOXALINE
1254196-53-6 97%
0.25g
$300 2023-09-17
Ambeed
A569482-1g
1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-a]quinoxaline
1254196-53-6 97%
1g
$741.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270728-1g
1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-a]quinoxaline
1254196-53-6 97%
1g
¥7009.00 2024-08-09

1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline 関連文献

1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxalineに関する追加情報

Professional Introduction to 1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline (CAS No. 1254196-53-6)

1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline, with the CAS number 1254196-53-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazo[1,2-a]quinoxaline scaffold, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of bromo and chloro substituents on the benzene ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The imidazo[1,2-a]quinoxaline core is a privileged structure in drug discovery, exhibiting diverse pharmacological properties including antiviral, anticancer, and anti-inflammatory effects. The specific substitution pattern in 1-bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline contributes to its unique chemical and biological profile. Recent studies have highlighted the importance of this scaffold in developing novel small-molecule inhibitors targeting various disease pathways.

In the realm of medicinal chemistry, the synthesis of 1-bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline involves multi-step organic reactions that often require precise control over reaction conditions. The bromo and chloro groups serve as versatile handles for further functionalization, enabling the construction of more intricate molecular architectures. Researchers have leveraged these reactive sites to develop libraries of derivatives with enhanced binding affinity and selectivity for biological targets.

One of the most compelling aspects of 1-bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline is its potential in oncology research. The imidazo[1,2-a]quinoxaline scaffold has been shown to interact with key enzymes and receptors involved in cancer cell proliferation and survival. Preclinical studies have demonstrated that compounds derived from this scaffold can inhibit the activity of kinases and other signaling molecules critical for tumor growth. The dimethyl substitution at the 7 and 8 positions further modulates the electronic properties of the molecule, influencing its binding interactions with biological targets.

The bromo and chloro substituents also play a crucial role in modulating the pharmacokinetic properties of 1-bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline derivatives. These groups can enhance metabolic stability by preventing unwanted side reactions while allowing for further derivatization to improve solubility and bioavailability. Such modifications are essential for optimizing drug candidates for clinical translation.

Advances in computational chemistry have further accelerated the discovery process for 1-bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline derivatives. Molecular modeling techniques have been employed to predict binding affinities and identify promising lead compounds. These computational approaches complement traditional high-throughput screening methods, providing a more efficient pipeline for drug development.

The therapeutic potential of 1-bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline extends beyond oncology. Emerging research suggests that this scaffold may also be effective against infectious diseases caused by viruses and bacteria. The ability to modulate key biological pathways with precision makes it an attractive candidate for developing novel antimicrobial agents. Additionally, its structural features suggest potential applications in treating neurological disorders by interacting with neurotransmitter receptors.

In conclusion, 1-bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline (CAS No. 1254196-53-6) represents a promising compound in pharmaceutical research due to its versatile chemical properties and broad biological activity. Its unique structural features offer opportunities for developing innovative therapeutics across multiple disease areas. As research continues to uncover new applications for this scaffold, 1-bromo-4-chloro-7,8-dimethylimidazo[[1,2-A]quinoxaline] is poised to play a significant role in shaping the future of drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1254196-53-6)1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline
A908466
清らかである:99%
はかる:1g
価格 ($):667.0